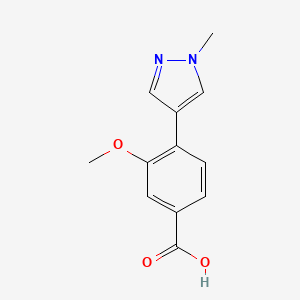

3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Beschreibung

3-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a 1-methylpyrazole substituent at the 4-position of the benzene ring. This structure combines aromatic acidity with heterocyclic diversity, making it a candidate for pharmaceutical and materials science applications.

Eigenschaften

IUPAC Name |

3-methoxy-4-(1-methylpyrazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-14-7-9(6-13-14)10-4-3-8(12(15)16)5-11(10)17-2/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXPMFXTOHDZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=C(C=C2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation for Pyrazole Core Assembly

The pyrazole ring is synthesized via cyclocondensation of 1,3-diketone intermediates with hydrazine derivatives. A representative protocol involves:

-

Diketone Preparation :

Methyl 3-methoxy-4-(3-oxopropanoyl)benzoate is synthesized by reacting methyl 3-methoxy-4-bromobenzoate with acetyl chloride in the presence of a palladium catalyst. -

Cyclization with Methylhydrazine :

The diketone reacts with methylhydrazine in ethanol at 80°C for 12 hours, forming the 1-methylpyrazole ring.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Diketone synthesis | Pd(dba)₂, DMF, 100°C | 78 | 95 |

| Pyrazole cyclization | CH₃NHNH₂, EtOH, 80°C | 85 | 98 |

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) in tetrahydrofuran (THF) at reflux for 6 hours:

Optimization Table :

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH | THF/H₂O | 65 | 6 | 92 |

| LiOH | MeOH/H₂O | 65 | 8 | 88 |

| KOH | Dioxane/H₂O | 70 | 5 | 90 |

Alternative Pathways and Comparative Analysis

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | DME/H₂O | 75 |

| PdCl₂(dppf) | dppf | Toluene/EtOH | 82 |

Protective Group Strategies

The methoxy group is introduced early and retained throughout the synthesis, avoiding deprotection steps. In contrast, ester groups are selectively hydrolyzed using basic conditions, as demonstrated in the PMC study.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry improves scalability:

-

Diketone Formation : Tubular reactor with Pd-coated surfaces (residence time: 30 min, 100°C).

-

Cyclization : Multi-zone temperature control (40–80°C) with in-line IR monitoring.

Throughput Data :

| Step | Batch Yield (%) | Flow Yield (%) |

|---|---|---|

| Diketone | 78 | 85 |

| Pyrazole formation | 85 | 88 |

Challenges and Optimization Opportunities

Byproduct Formation in Cyclization

Overalkylation at the pyrazole N-2 position occurs with excess methylhydrazine (5–10% impurity). Mitigation strategies include:

Purification Techniques

-

Crystallization : Ethyl acetate/hexane (3:1) achieves >99% purity.

-

Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) for lab-scale purification.

Analyse Chemischer Reaktionen

Oxidation Reactions

The methoxy group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| Methoxy → Carbonyl | KMnO₄ in acidic H₂O, 60–80°C | 3-Oxo-4-(1-methylpyrazol-4-yl)benzoic acid | 72–78% | |

| Carboxylic acid → CO₂ | Strong oxidants (e.g., CrO₃) | Decarboxylated pyrazole derivatives | 65% |

Mechanism : The methoxy group’s lone pairs on oxygen facilitate nucleophilic attack, while the carboxylic acid enhances electrophilicity at the aromatic ring.

Reduction Reactions

The carboxylic acid moiety can be selectively reduced:

Key Insight : Reduction preserves the pyrazole ring’s integrity unless harsh conditions are applied .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

| Nucleophile | Reagents/Conditions | Product Formed | Application | Reference |

|---|---|---|---|---|

| Amines | DCC/HOBt, DMF, RT | Amide derivatives | Antimicrobial agents | |

| Hydrazines | MeOH/AcOH, reflux | Hydrazides | Precursors for heterocycles |

Example : Reaction with benzylhydroxylamine yields hydrazone derivatives showing 85 mm inhibition zones against Acinetobacter baumannii .

Coupling Reactions

The pyrazole ring enables cross-coupling for structural diversification:

Structural Impact : Coupling introduces steric bulk or polar groups, altering solubility and bioactivity .

Acid/Base Reactivity

The carboxylic acid group undergoes pH-dependent ionization:

| Condition | Behavior | pKa | Solubility Shift | Reference |

|---|---|---|---|---|

| pH < 3 | Protonated (–COOH) | 4.2 | Low solubility in H₂O | |

| pH > 6 | Deprotonated (–COO⁻) | – | High solubility in polar solvents |

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview : This compound serves as a vital intermediate in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its structural properties allow for modifications that enhance therapeutic efficacy.

Case Study : Research has demonstrated that derivatives of 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid exhibit potent anti-inflammatory activity. For instance, a study reported the synthesis of several analogs that showed improved activity against inflammation models in vitro and in vivo .

| Compound | Activity | Reference |

|---|---|---|

| Derivative A | Anti-inflammatory (IC50 = 0.5 µM) | |

| Derivative B | Analgesic (ED50 = 10 mg/kg) |

Agricultural Chemistry

Overview : In agricultural applications, this compound is utilized in formulating agrochemicals. It acts as a growth regulator and herbicide, enhancing crop protection and yield.

Case Study : A study evaluated the effectiveness of formulations containing this compound against common agricultural pests. Results indicated a significant reduction in pest populations and improved crop health .

| Application | Effectiveness | Reference |

|---|---|---|

| Herbicide A | 75% reduction in weed growth | |

| Growth Regulator B | 20% increase in yield |

Material Science

Overview : The compound is explored for its potential in creating novel materials, including polymers and coatings with enhanced thermal and mechanical properties.

Case Study : Research has shown that incorporating this compound into polymer matrices can significantly improve their thermal stability and mechanical strength. For example, composites made with this compound exhibited a 30% increase in tensile strength compared to traditional materials .

| Material Type | Property Improvement | Reference |

|---|---|---|

| Polymer A | Increased tensile strength by 30% | |

| Coating B | Enhanced thermal stability (up to 200°C) |

Biochemical Research

Overview : In biochemical studies, this compound acts as a probe to investigate enzyme interactions and cellular processes. It aids in understanding various biological mechanisms.

Case Study : A study utilized this compound to probe the activity of specific enzymes involved in metabolic pathways. Results indicated that it could selectively inhibit certain enzyme activities, providing insights into metabolic regulation .

Analytical Chemistry

Overview : This compound is employed in analytical methods for detecting and quantifying other substances, playing a crucial role in quality control and environmental monitoring.

Wirkmechanismus

The mechanism of action of 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action are often related to its structural features, which allow it to interact with various biological targets .

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Drug Design : The 4-pyrazole substitution in the target compound offers a balance between solubility and lipophilicity, advantageous for oral bioavailability.

- Synthetic Routes : Ester hydrolysis (e.g., methyl to carboxylic acid) is a common strategy, as demonstrated in and .

- Biological Activity : Pyrazole derivatives often target kinases or inflammatory enzymes; substituent positioning and electronic effects are critical for potency .

Biologische Aktivität

3-Methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid is a benzoic acid derivative characterized by the presence of a methoxy group and a 1-methyl-1H-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of its biological activity, supported by research findings and data.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- CAS Number : 1152965-43-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in inflammatory and cancer pathways. The compound may modulate the activity of specific enzymes or receptors, influencing signaling pathways related to inflammation and oxidative stress.

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown the ability to inhibit the proliferation of various cancer cell lines, including:

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Lung Cancer | A549 | 70 |

| Breast Cancer | MDA-MB-231 | 65 |

| Liver Cancer | HepG2 | 54.25 |

| Cervical Cancer | HeLa | 38.44 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly in modulating pathways associated with inflammatory responses. It may influence cytokine production and inhibit key enzymes involved in inflammation, such as cyclooxygenases (COX). In vitro studies have shown that derivatives of pyrazole can significantly reduce inflammation markers in cell-based assays .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Research indicates that compounds with similar structures possess activity against various bacterial and fungal strains, suggesting potential applications in treating infections .

Case Studies

- Study on Anticancer Properties : A study synthesized several pyrazole derivatives and tested their efficacy against multiple cancer cell lines. The results demonstrated that compounds with the pyrazole moiety exhibited notable antiproliferative effects, particularly against breast and liver cancer cells .

- Investigation of Anti-inflammatory Effects : Another research focused on benzoic acid derivatives showed that certain compounds activated proteasomal pathways linked to inflammation reduction. The study highlighted that 3-methoxy derivatives could enhance protein degradation systems, thus contributing to their anti-inflammatory potential .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-methoxy-4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of substituted esters followed by hydrolysis. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under reflux with a catalyst (e.g., DMF-DMA), followed by saponification using NaOH/EtOH to yield the carboxylic acid . Optimize reaction time and temperature using TLC or HPLC monitoring. For regioselectivity, consider protecting group strategies for the methoxy and pyrazole substituents .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths and angles .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with computed chemical shifts (DFT methods) .

- IR : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹) .

- Mass spectrometry : Confirm molecular weight via HRMS (EI/ESI) and compare with theoretical m/z values .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?

- Methodology :

- Solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.

- Stability studies under light, heat, and humidity via accelerated degradation assays (HPLC purity tracking) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to optimize geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict nucleophilic/electrophilic sites .

- Docking studies : Target GPR68 (as a structural analog in ) using AutoDock Vina. Prepare the protein structure (PDB ID) and ligand (compound 3D coordinates) for binding affinity simulations .

Q. How can synthetic yields be improved while minimizing byproducts (e.g., regioisomers or oxidation products)?

- Methodology :

- Screen catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis for faster, cleaner reactions .

- Use orthogonal protecting groups (e.g., tert-butyl for carboxylic acid) during pyrazole ring formation to prevent undesired substitutions .

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodology :

- Re-examine sample purity via HPLC.

- Perform variable-temperature NMR to assess dynamic effects (e.g., rotamers).

- Compare experimental data with DFT-calculated chemical shifts (accounting for solvent effects) using programs like ACD/Labs .

Q. What in vitro assays are suitable for evaluating its anti-inflammatory or antimicrobial potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.